Laughine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

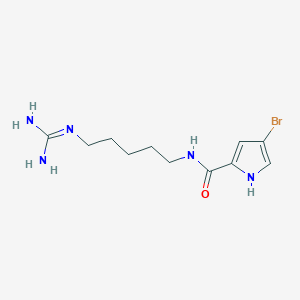

Laughine is a natural product found in Prosuberites laughlini with data available.

科学的研究の応用

Laughter Therapy

Laughter therapy utilizes the act of laughing as a non-invasive treatment to enhance mental and physical health. Research indicates that laughter can significantly reduce stress hormones such as cortisol while boosting immune responses. For instance, a systematic review found that laughter therapy led to a statistically significant decrease in salivary cortisol levels among participants .

Key Findings:

- Cortisol Reduction: Studies have shown that laughter can reduce cortisol levels by approximately 43.9% compared to control groups .

- Immune System Boost: Laughter therapy has been linked to increased activity of natural killer cells, which play a crucial role in the body's immune response .

Mental Health Benefits

Laughter is associated with numerous mental health benefits, including alleviating symptoms of anxiety and depression. A study involving laughter therapy demonstrated improvements in mood and reductions in feelings of tension and anger . Furthermore, laughter has been shown to enhance interpersonal relationships by fostering social bonds through shared positive experiences .

Table 1: Summary of Mental Health Benefits from Laughter Therapy

| Study | Participants | Intervention | Key Findings |

|---|---|---|---|

| Lee et al. (2020) | 48 nursing students | 6 laughter sessions | Significant reduction in salivary cortisol levels |

| Mora-Ripoll (2010) | Various | Laughter therapy | Improved mood and reduced anxiety levels |

| Takeda et al. (2010) | Various | Laughter therapy | Alleviated stress and improved interpersonal relationships |

Brain Function and Connectivity

Research into the neurobiology of laughter reveals that it activates specific brain regions associated with emotion and social interaction. Studies indicate that different types of laughter (e.g., joyous vs. taunting) engage distinct neural pathways, enhancing connectivity between various brain regions . This complexity underscores the importance of laughter in communication and social bonding.

Table 2: Neurobiological Effects of Laughter

| Type of Laughter | Brain Region Activated | Effect |

|---|---|---|

| Joyous Laughter | Prefrontal Cortex | Enhances decision-making and social cognition |

| Taunting Laughter | Amygdala | Triggers emotional responses related to social dynamics |

Laughter as a Social Tool

Laughter serves as a powerful social tool that strengthens group cohesion and enhances interpersonal relationships. Research shows that individuals are more likely to laugh in social contexts than alone, emphasizing its role in promoting social interaction and bonding . The contagious nature of laughter can create an atmosphere of safety and togetherness within groups.

Key Insights:

- Social Bonding: Couples who share laughter report higher relationship satisfaction .

- Cultural Universality: Laughter is recognized across cultures as a fundamental aspect of human interaction, contributing to its significance in social settings .

Case Study: Hospital Settings

A notable case study involved implementing laughter therapy in hospital settings for patients undergoing treatment for chronic illnesses. The intervention included humor-based activities and group laughter sessions, resulting in improved patient morale and reduced perceptions of pain among participants.

Results:

- Patients reported feeling more relaxed and less anxious.

- Healthcare providers noted enhanced patient engagement during treatment.

化学反応の分析

Decomposition Reactions

N₂O decomposes under high temperatures or catalytic conditions:

a. Thermal breakdown

At temperatures exceeding 565°C, N₂O dissociates into nitrogen and oxygen radicals:

2N2OΔ2N2+O2

This exothermic reaction supports combustion by releasing reactive oxygen species .

b. Reaction with sodium amide

At 187°C, N₂O reacts with sodium amide to form sodium azide:

2NaNH2+N2O→NaN3+NaOH+NH3

This is a key industrial route for azide production .

Reactivity and Combustion Support

N₂O acts as an oxidizer in combustion reactions due to its labile oxygen:

a. Combustion enhancement

N₂O releases oxygen radicals (O⋅) when heated, reigniting glowing splints and accelerating fuel oxidation:

N2O→N2+O⋅

This property is exploited in rocketry and high-performance engines .

b. Redox reactions

With reducing agents like tin(II) chloride in HCl, N₂O participates in redox reactions:

2HNO3+8HCl+4SnCl2→5H2O+4SnCl4+N2O

This demonstrates its dual role as both oxidizer and product .

Laboratory Methods and Stability

Key laboratory protocols and stability considerations include:

a. Hydroxylammonium chloride and sodium nitrite

Controlled mixing avoids toxic byproducts:

NH3OHCl+NaNO2→N2O+NaCl+2H2O

Excess nitrite must be avoided to prevent NO/NO₂ formation .

b. Stability profile

-

pH sensitivity : Hyponitrous acid (H2N2O2) decomposes to N₂O in acidic conditions (t1/2=16 days at pH 1–3) .

Nitrous oxide’s reactivity is defined by its role as an oxidizer, thermal instability, and versatility in synthetic chemistry. These properties underpin its applications in anesthesia, rocketry, and industrial chemistry.

特性

分子式 |

C11H18BrN5O |

|---|---|

分子量 |

316.2 g/mol |

IUPAC名 |

4-bromo-N-[5-(diaminomethylideneamino)pentyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C11H18BrN5O/c12-8-6-9(17-7-8)10(18)15-4-2-1-3-5-16-11(13)14/h6-7,17H,1-5H2,(H,15,18)(H4,13,14,16) |

InChIキー |

FSTPLIRWSWDKEQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(NC=C1Br)C(=O)NCCCCCN=C(N)N |

同義語 |

laughine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。